3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride
Overview
Description
3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride is a chemical compound with the formula C₁₃H₁₉ClN₂O₃ . It is classified as an irritant .
Molecular Structure Analysis
The molecular weight of 3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride is 286.76 . The InChI code is 1S/C13H18N2O3.ClH/c1-10-7-12 (4-5-13 (10)15 (16)17)18-9-11-3-2-6-14-8-11;/h4-5,7,11,14H,2-3,6,8-9H2,1H3;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride include its molecular formula C₁₃H₁₉ClN₂O₃ and its molecular weight of 286.76 .Scientific Research Applications
Piperidine Derivatives in Pharmacology
Piperidine derivatives exhibit a wide range of pharmacological activities, including aspartic protease inhibition which is significant for therapeutic interventions against diseases like malaria caused by Plasmodium falciparum. The study by Saify et al. (2011) on nitrophenacyl derivatives of N-methyl-4-hydroxy piperidine demonstrated the importance of the nitro group in enhancing the inhibitory activity against plasmepsin-II, an aspartic protease from Plasmodium falciparum (Saify et al., 2011).
Synthesis and Structural Studies
The synthesis and structural characterization of piperidine derivatives provide insights into their potential applications in medicinal chemistry and drug development. Anioła et al. (2016) explored the hydrogen-bonded complexes of (R/S)-piperidinium-3-carboxylic acid with dichloro-nitrophenol, showcasing the ability to form stable structures through hydrogen bonding, which is crucial for the design of drug molecules with specific target interactions (Anioła et al., 2016).
Antifungal and Antibacterial Properties
Research on the biological activities of piperidine derivatives, such as the study by Yamali et al. (2016), reveals their potential as candidates for developing new antimicrobial agents. The synthesized phenolic bis Mannich bases displayed cytotoxic and enzyme inhibitory effects, pointing to their applicability in addressing drug resistance issues in cancer and infectious diseases (Yamali et al., 2016).
Molecular Design for Near-Infrared Absorbers
In the field of photodynamic therapy, the design of near-infrared absorbers is critical. Reddy et al. (2013) demonstrated the incorporation of spiro-piperidine units in synthetic bacteriochlorins, aiming to tailor their spectral properties for better therapeutic outcomes. This work illustrates the versatility of piperidine derivatives in the development of molecules with specific optical properties for medical applications (Reddy et al., 2013).
Safety And Hazards
properties
IUPAC Name |
3-[(4-methyl-2-nitrophenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c1-10-4-5-13(12(7-10)15(16)17)18-9-11-3-2-6-14-8-11;/h4-5,7,11,14H,2-3,6,8-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTFEBLDDZODSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CCCNC2)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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